
N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide” is a complex organic compound. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . It’s worth noting that cyanomethyl compounds have been used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanomethyl compounds involves several methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Cyanomethyl salts of pyridine and analogous isoquinolines have been used in the synthesis of various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide” is complex and would require advanced computational tools for accurate analysis . The cyanomethyl group (N≡CCH2–) is a key component of the molecule .Chemical Reactions Analysis
Cyanomethyl compounds are known to participate in a variety of chemical reactions. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . They have also been used in the synthesis of many significantly important heterocyclic intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide” would depend on its molecular structure. The cyanomethyl group (N≡CCH2–) is a key component of the molecule and would contribute to its properties . The properties of cyanomethyl compounds can be influenced by the characteristics of the reactants employed .properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-6-7-17(12-3-4-12)15(18)11-2-5-13-14(10-11)20-9-1-8-19-13/h2,5,10,12H,1,3-4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATLTXXZCXQPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N(CC#N)C3CC3)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

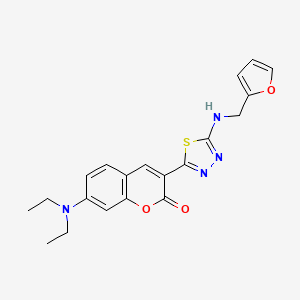
![2-(4-fluorobenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2374691.png)
![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)
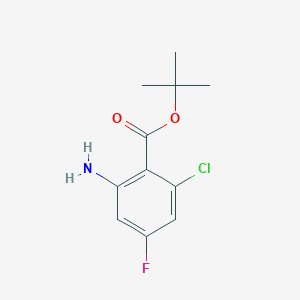
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2374695.png)
![methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2374697.png)
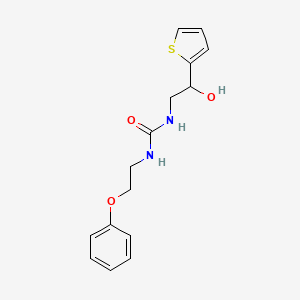
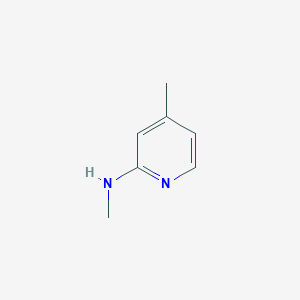

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)
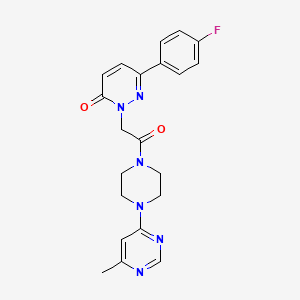
![5-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2374708.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2374711.png)